molecular formula C15H19N3O4S B1353271 {(3,5-dimethylphenyl)[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]amino}acetic acid CAS No. 899703-63-0

{(3,5-dimethylphenyl)[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]amino}acetic acid

Cat. No.: B1353271
CAS No.: 899703-63-0
M. Wt: 337.4 g/mol
InChI Key: SIAOFIAFIQUTBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{(3,5-dimethylphenyl)[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]amino}acetic acid is a complex organic compound that features both aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {(3,5-dimethylphenyl)[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]amino}acetic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,5-dimethylphenylamine with 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride under basic conditions to form the sulfonamide intermediate. This intermediate is then reacted with chloroacetic acid in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

{(3,5-dimethylphenyl)[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]amino}acetic acid can undergo various chemical reactions, including:

    Oxidation: The aromatic and heterocyclic rings can be oxidized under strong oxidative conditions.

    Reduction: The sulfonyl group can be reduced to a sulfide under appropriate conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl and carboxyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or sulfides.

Scientific Research Applications

{(3,5-dimethylphenyl)[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]amino}acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of {(3,5-dimethylphenyl)[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]amino}acetic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The sulfonyl and carboxyl groups play crucial roles in these interactions, facilitating strong binding through hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethylpyrazole: A simpler heterocyclic compound used as a precursor in various syntheses.

    3,5-Dimethylphenylamine: An aromatic amine that serves as a building block in organic synthesis.

    Sulfonylaminoacetic acids: A class of compounds with similar structural features and reactivity.

Uniqueness

What sets {(3,5-dimethylphenyl)[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]amino}acetic acid apart is its combination of aromatic, heterocyclic, and sulfonyl functionalities. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-[N-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3,5-dimethylanilino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4S/c1-9-5-10(2)7-13(6-9)18(8-14(19)20)23(21,22)15-11(3)16-17-12(15)4/h5-7H,8H2,1-4H3,(H,16,17)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIAOFIAFIQUTBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N(CC(=O)O)S(=O)(=O)C2=C(NN=C2C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.